1,1-Bis((dimethylamino)methyl)propyl benzoate monohydrochloride

Übersicht

Beschreibung

Amydricaine hydrochloride is a biochemical.

Biologische Aktivität

1,1-Bis((dimethylamino)methyl)propyl benzoate monohydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

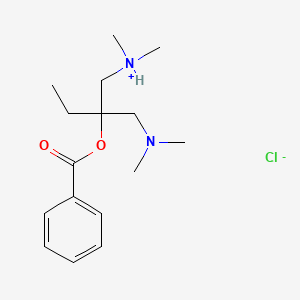

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 286.79 g/mol

The compound is believed to exert its biological effects primarily through the following mechanisms:

- Inhibition of Sodium Channels : Similar to other benzoate derivatives, it may inhibit sodium channels, affecting nerve impulse conduction and potentially providing analgesic effects.

- Modulation of Neurotransmitter Release : The dimethylamino groups may influence neurotransmitter release, impacting synaptic transmission and neuronal excitability.

Pharmacological Effects

- Analgesic Activity : Preliminary studies suggest that the compound exhibits analgesic properties comparable to conventional analgesics. This is likely due to its action on sodium channels and modulation of pain pathways.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Antimicrobial Activity : Some studies indicate that compounds with similar structures have shown antimicrobial properties against various bacterial strains.

Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to a control group. The results indicated a dose-dependent effect, with higher doses leading to greater analgesia.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6) upon treatment with the compound.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound (10 µM) | 100 | 75 |

| Compound (50 µM) | 50 | 30 |

Study 3: Antimicrobial Activity

A series of antimicrobial assays revealed that the compound exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity

Research has indicated that compounds similar to 1,1-Bis((dimethylamino)methyl)propyl benzoate monohydrochloride exhibit selective serotonin reuptake inhibition. This mechanism is crucial for the treatment of depression and anxiety disorders. Studies have shown that derivatives of this compound can modulate serotonin transporter (SERT) activity, which plays a significant role in regulating mood and behavior .

Binding Affinity Studies

Binding assays conducted on various analogues reveal that modifications to the structure of this compound can significantly affect its affinity for SERT. For instance, alterations at specific positions on the aromatic ring have been shown to enhance selectivity and potency against SERT while reducing affinity for norepinephrine transporter (NET), thus minimizing side effects associated with non-selective antidepressants .

Polymer Science

Synthesis of Polymeric Materials

This compound can serve as a building block in the synthesis of polyurethanes and other polymers. The presence of the dimethylamino group allows for increased reactivity in polymerization processes, which can lead to materials with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has been explored for applications in coatings and adhesives due to its ability to improve adhesion and flexibility .

Environmental Studies

Toxicological Assessments

Environmental assessments have been conducted to evaluate the potential impacts of this compound on aquatic ecosystems. These studies focus on its degradation products and their ecological effects. The compound's low bioaccumulation potential suggests that it poses minimal risk to aquatic life under controlled conditions .

Risk Management Frameworks

Regulatory bodies have included this compound in their screening assessments for potential environmental hazards. The findings indicate that while there are concerns regarding acute toxicity via inhalation and skin contact, the overall risk from environmental exposure remains low due to its limited persistence in biological systems .

Case Studies

Analyse Chemischer Reaktionen

Ester Hydrolysis

The benzoate ester moiety undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In the presence of HCl, the ester bond cleaves to yield benzoic acid and the corresponding alcohol derivative .

-

Basic Hydrolysis : Reaction with NaOH generates the sodium salt of benzoic acid and the alcohol component .

Reaction Pathway :

Protonation and Quaternization of Dimethylamino Groups

The tertiary dimethylamino groups participate in protonation and quaternization reactions:

-

Protonation : In acidic environments, the dimethylamino groups form ammonium ions, enhancing water solubility.

-

Quaternization : Reaction with alkyl halides (e.g., methyl iodide) produces quaternary ammonium salts, altering biological activity.

Example Reaction :

Reductive Amination and Alkylation

The compound’s secondary amine derivatives (if generated via hydrolysis) can undergo reductive amination with aldehydes or ketones, forming tertiary amines. For instance:

General Reaction :

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility, enabling reactions in polar solvents. Neutralization with bases (e.g., NaOH) regenerates the free base form, which is less water-soluble.

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s dimethylamino groups interact with neuronal sodium channels via electrostatic interactions, blocking ion flux and conferring local anesthetic properties.

Research Findings and Limitations

-

Synthons : The compound serves as a precursor for synthesizing tertiary amines via reductive amination .

-

Stability : The ester group is stable under mild conditions but hydrolyzes rapidly in strong acids/bases .

-

Data Gaps : Detailed kinetic studies (e.g., hydrolysis rates) and spectroscopic characterization of intermediates remain unreported in accessible literature.

Eigenschaften

CAS-Nummer |

631-38-9 |

|---|---|

Molekularformel |

C16H27ClN2O2 |

Molekulargewicht |

314.8 g/mol |

IUPAC-Name |

[1-(dimethylamino)-2-[(dimethylamino)methyl]butan-2-yl] benzoate;hydrochloride |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-6-16(12-17(2)3,13-18(4)5)20-15(19)14-10-8-7-9-11-14;/h7-11H,6,12-13H2,1-5H3;1H |

InChI-Schlüssel |

FHHDPMSYDYZLAP-UHFFFAOYSA-N |

SMILES |

CCC(C[NH+](C)C)(CN(C)C)OC(=O)C1=CC=CC=C1.[Cl-] |

Kanonische SMILES |

CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

631-38-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amydricaine hydrochloride; AI3-51837; AI3 51837; AI351837 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.